molecular formula C27H27N5O2S B2992951 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-09-2

3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2992951
CAS No.: 899761-09-2
M. Wt: 485.61
InChI Key: YBKPTEFXHPLPQR-UHFFFAOYSA-N
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Description

Its structure comprises a triazoloquinazoline core substituted with a 4-isopropylbenzenesulfonyl group at position 3 and a 4-isopropylphenylamine moiety at position 3. The molecular formula is C27H29N5O2S, with a molecular weight of 487.61 g/mol.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-17(2)19-9-13-21(14-10-19)28-25-23-7-5-6-8-24(23)32-26(29-25)27(30-31-32)35(33,34)22-15-11-20(12-16-22)18(3)4/h5-18H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKPTEFXHPLPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the propan-2-yl and benzenesulfonyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of propan-2-yl groups via alkylation reactions.

    Sulfonylation Reactions: Attachment of benzenesulfonyl groups using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups or the triazoloquinazoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazoloquinazoline derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The triazoloquinazoline scaffold is highly modifiable, with substitutions on the sulfonyl and amine groups significantly influencing physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Sulfonyl Substituent Amine Substituent Notable Features
Target Compound C27H29N5O2S 487.61 4-isopropylbenzenesulfonyl 4-isopropylphenyl High lipophilicity (predicted logP ~6.1)
893787-13-8 () C24H20ClN5O2S 477.97 Benzenesulfonyl 4-isopropylphenyl Chlorine at position 7; increased polarity
866807-85-4 () C25H24N4O2S 444.55 2,5-dimethylbenzenesulfonyl 4-methylbenzyl Methyl groups enhance steric bulk
899348-63-1 () C24H20ClN5O3S 494.0 4-methylbenzenesulfonyl 4-chloro-2-methoxy-5-methylphenyl Chloro and methoxy groups improve receptor binding
872197-49-4 () C27H25N5O3S 507.59 3,4-dimethylbenzenesulfonyl 2-methoxy-5-methylphenyl Methoxy group increases polarity

Impact of Substituents on Properties

  • Lipophilicity : The dual isopropyl groups in the target compound contribute to higher hydrophobicity compared to analogs with methyl or methoxy substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Methoxy groups in 899348-63-1 () offer electron-donating properties, which could stabilize hydrogen bonding .
  • Steric Bulk : The 2,5-dimethylbenzenesulfonyl group in 866807-85-4 () introduces steric hindrance, possibly affecting target engagement .

Biological Activity

3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, commonly referred to as Savirin, is a synthetic compound notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C18H16N4O3S
Molecular Weight : 368.4 g/mol
IUPAC Name : 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one

Savirin's structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.

Savirin exhibits its biological effects primarily through the following mechanisms:

  • Antibiofilm Activity : It has been shown to inhibit biofilm formation in Staphylococcus aureus by targeting key biofilm-related genes. This disruption prevents the bacteria from adhering to surfaces and forming protective biofilms, which are often resistant to conventional antibiotics.
  • Anticancer Properties : Preliminary studies indicate that Savirin may possess anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it has shown IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil in specific assays .

Biological Activity Overview

The biological activities of Savirin can be categorized as follows:

Activity Type Description IC50 Values (µM)
AntibacterialInhibits biofilm formation in Staphylococcus aureusNot specified
AnticancerInhibits proliferation in various cancer cell linesRanges from 3.0 to 22.54
Anti-inflammatoryPotential anti-inflammatory effects observed in preliminary studiesNot specified

Case Studies and Research Findings

  • Antibiofilm Activity Study :
    • In vitro assays demonstrated that Savirin significantly reduced biofilm formation in Staphylococcus aureus. The compound was administered at various concentrations, revealing a dose-dependent response in inhibiting biofilm-related gene expression.
  • Anticancer Activity Evaluation :
    • A series of experiments were conducted on cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Savirin showed IC50 values indicating potent antiproliferative effects. For instance, in MCF-7 cells, the IC50 was determined to be approximately 22.54 µM .
  • Mechanistic Insights :
    • Molecular docking studies suggested that Savirin binds effectively to targets involved in cell cycle regulation and apoptosis pathways, further corroborating its potential as an anticancer agent.

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